molecular formula C8H7F2NO2 B3006311 Methyl 2,3-difluoropyridine-4-acetate CAS No. 1803828-22-9

Methyl 2,3-difluoropyridine-4-acetate

Cat. No.: B3006311
CAS No.: 1803828-22-9
M. Wt: 187.146
InChI Key: UYDQBHKVWSWFML-UHFFFAOYSA-N
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Description

Methyl 2,3-difluoropyridine-4-acetate is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of fluorine atoms in the aromatic ring imparts distinct characteristics to the compound, making it valuable in pharmaceutical and agrochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-difluoropyridine-4-acetate typically involves the nucleophilic substitution of fluorine atoms on a pyridine ring. One common method includes the reaction of 2,3-difluoropyridine with methyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-difluoropyridine-4-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2,3-difluoropyridine-4-acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,3-difluoropyridine-4-acetate is primarily influenced by the presence of fluorine atoms. Fluorine’s strong electron-withdrawing effect can modulate the compound’s reactivity and interaction with biological targets. The compound may interact with specific enzymes or receptors, altering their activity and leading to desired biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 2,3-difluoropyridine-4-acetate stands out due to its specific substitution pattern, which imparts unique reactivity and makes it suitable for a wide range of applications in chemistry, biology, and industry .

Properties

IUPAC Name

methyl 2-(2,3-difluoropyridin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-6(12)4-5-2-3-11-8(10)7(5)9/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDQBHKVWSWFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=NC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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